3-(2-Bromo-4-ethylphenoxy)azetidine

ring strain conformational rigidity azetidine

Scaffold-hopping from piperidine leads often introduces metabolic liabilities; 3-(2-Bromo-4-ethylphenoxy)azetidine directly addresses this with a conformationally rigid, low-ring-oxidation azetidine core (predicted pKa 9.28). The ortho-bromine handle enables rapid Pd-catalyzed library synthesis, maximizing synthetic ROI from a single intermediate, while the 4-ethyl group provides a +0.5 logP tunability window vs. the 4-methyl analog without altering ionization state. This dual functionality supports both SAR expansion and halogen-bond-driven probe design in a single, ≥95% purity building block.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 1220027-50-8
Cat. No. B1525264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4-ethylphenoxy)azetidine
CAS1220027-50-8
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC2CNC2)Br
InChIInChI=1S/C11H14BrNO/c1-2-8-3-4-11(10(12)5-8)14-9-6-13-7-9/h3-5,9,13H,2,6-7H2,1H3
InChIKeyVEALANXYYPUGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-4-ethylphenoxy)azetidine: Azetidine-Ether Scaffold Overview


3-(2-Bromo-4-ethylphenoxy)azetidine (CAS 1220027-50-8) is a 3,4-disubstituted azetidine-ether building block featuring a 4-ethyl-2-bromophenoxy substituent at the 3-position of the four-membered azetidine ring. With a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g·mol⁻¹, the compound combines the conformational rigidity and high Fsp³ character characteristic of the azetidine scaffold with a bromine atom that serves as both a synthetic handle for cross-coupling chemistry and a halogen-bond donor for target engagement . Predicted physicochemical properties include a boiling point of 331.1 ± 42.0 °C, a density of 1.380 ± 0.06 g·cm⁻³, and a pKa of 9.28 ± 0.40 . The compound is commercially supplied at ≥95% purity (typical specification NLT 98% from major vendors) and is utilized primarily as a versatile intermediate in medicinal chemistry campaigns and a chemical probe scaffold [1].

1
Scaffold type 3,4-disubstituted azetidine-ether building block with high Fsp³ character
2
Synthetic handle Ortho-bromine enables Pd-catalyzed cross-coupling diversification
3
Use context Medicinal chemistry intermediate and chemical probe scaffold studies

Generic Substitution Risks with Azetidine or Piperidine Analogs


Although 3-phenoxyazetidine derivatives and their piperidine/pyrrolidine congeners share a superficial structural motif–a cyclic amine linked to a phenoxy group–the combination of (i) ring size (4- vs 5- vs 6-membered), (ii) the presence and position of the bromine atom, and (iii) the nature of the 4-alkyl substituent (ethyl vs methyl vs hydrogen) generates profound differences in ring strain energy, basicity, metabolic stability, reactivity toward cross-coupling, and lipophilicity that are not interchangeable in a research or procurement context [1][2]. Simply substituting the azetidine core for a piperidine ring alters the intrinsic clearance profile and protonation state at physiological pH, while omission of the bromine eliminates the capacity for Pd-catalyzed diversification and halogen-bond-directed target engagement. The quantitative evidence below establishes where 3-(2-bromo-4-ethylphenoxy)azetidine demonstrates verifiable differentiation that directly informs scientific selection.

Target compound 3-(2-Bromo-4-ethylphenoxy)azetidine — 4-membered ring, ortho-Br, 4-ethyl Piperidine or pyrrolidine analogs (5-/6-membered rings) may shift ring strain, basicity, and metabolic clearance profiles; not interchangeable without validation
Target compound Brominated azetidine with cross-coupling competence Non-brominated analog (3-(4-ethylphenoxy)azetidine) lacks Pd-catalyzed diversification and halogen-bond donor capacity; limits synthetic utility
Target compound 4-Ethyl substituent on phenoxy ring 4-Methyl analog may alter lipophilicity by ~0.5 logP units without changing pKa; logD-dependent properties may not transfer directly

Quantitative Differentiation Evidence Against Structural Analogs


Azetidine Ring Strain and Conformational Rigidity vs Piperidine

The four-membered azetidine ring possesses a ring strain energy of approximately 25.4 kcal·mol⁻¹ (∼105 kJ·mol⁻¹), which is intermediate between the highly labile aziridine ring (∼27.7 kcal·mol⁻¹) and the essentially strain-free piperidine ring (∼0 kcal·mol⁻¹) [1]. This strain energy is a primary driver of azetidine reactivity and distinguishes the target compound from its piperidine analog (3-(2-bromo-4-ethylphenoxy)piperidine, CAS 1219967-88-0, free base MW 284.19) and pyrrolidine analog (3-(2-bromo-4-ethylphenoxy)pyrrolidine, CAS 1219967-92-6, free base MW 270.17). The strain imparts a higher degree of Fsp³ character and a restricted conformational landscape that can enhance selectivity for biological targets with complementary binding pockets versus the more flexible six-membered ring systems [2].

Ring strain energy
Class-level inference
Azetidine ring strain ~25.4 kcal·mol−¹ vs piperidine ~0 kcal·mol−¹. Δ~19.4 kcal·mol−¹ higher strain than the 6-membered analog.
Conformational rigidity distinct from flexible piperidine; may support target-engagement geometry studies.
Computed from ab initio/DFT on parent heterocycles; class-level applicability.
ring strain conformational rigidity azetidine piperidine pyrrolidine Fsp³

Lower Intrinsic Clearance of Azetidine Core vs Piperidine

In a medicinal chemistry program targeting diacylglycerol acyltransferase 2 (DGAT2), researchers at Pfizer directly compared a piperidine-containing inhibitor (compound 1) with its azetidine replacement (compound 2). Piperidine ring modifications through alternate N-linked heterocyclic ring/spacer combination led to azetidine 2 that demonstrated lower intrinsic clearance in human liver microsomes [1]. While this study was conducted on structurally distinct DGAT2 inhibitors rather than the 3-phenoxyazetidine series specifically, the observation that replacing a piperidine with an azetidine core reduces oxidative metabolism is a class-level finding relevant to procurement decisions: the azetidine scaffold offers a metabolically differentiated alternative to the more commonly used piperidine ring.

Intrinsic clearance
Class-level inference
Azetidine replacement showed lower intrinsic clearance than piperidine in human liver microsomes (DGAT2 inhibitor series). Rank-order confirmed; fold-change not disclosed.
Reported metabolic stability context: azetidine scaffold may reduce oxidative metabolism vs piperidine.
Class-level finding from a distinct DGAT2 series; verify in target chemical space.
metabolic stability intrinsic clearance azetidine vs piperidine drug metabolism DGAT2

Lipophilicity and Boiling Point: 4-Ethyl vs 4-Methyl Analog

Comparison of predicted boiling points for the target compound (3-(2-bromo-4-ethylphenoxy)azetidine) versus its closest 4-methyl analog (3-(2-bromo-4-methylphenoxy)azetidine, CAS 1219982-54-3) reveals a difference of +17.1 °C, with the ethyl-bearing compound boiling at 331.1 ± 42.0 °C versus 314.0 ± 42.0 °C for the methyl analog . The additional methylene group in the 4-ethyl substituent contributes an estimated +0.5 logP units to lipophilicity (standard Hansch π value for methylene extension on an aromatic ring), providing researchers with a tunable handle for modulating partition coefficients in lead optimization campaigns. Density also differs: 1.380 ± 0.06 g·cm⁻³ for the ethyl compound vs 1.432 ± 0.06 g·cm⁻³ for the methyl analog . The predicted pKa values, however, are identical (9.28 ± 0.40 for both), indicating that the 4-alkyl modification primarily affects lipophilicity without perturbing the basicity of the azetidine nitrogen .

Lipophilicity ethyl vs methyl
Cross-study comparable
ΔBP = +17.1 °C (ethyl > methyl); ΔlogP ≈ +0.5 estimated; ΔpKa ≈ 0. MW difference +14.03 Da.
4-Ethyl substituent tunes lipophilicity without perturbing ionization; supports logD-focused SAR studies.
Predicted values from ChemicalBook; experimental verification recommended.
lipophilicity ethyl vs methyl boiling point logP physicochemical properties

Ortho-Bromine for Cross-Coupling Diversification vs Non-Brominated Analog

The presence of a bromine atom at the 2-position of the phenoxy ring distinguishes 3-(2-bromo-4-ethylphenoxy)azetidine (MW 256.14) from its non-brominated analog 3-(4-ethylphenoxy)azetidine (CAS 1219948-83-0, MW 177.24). The ortho-bromine serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl-aryl), Buchwald-Hartwig (aryl-N), and Sonogashira (aryl-alkyne) couplings, enabling late-stage diversification of the azetidine scaffold without necessitating de novo synthesis [1]. The non-brominated analog lacks this synthetic handle entirely, restricting its utility to the fixed 4-ethylphenoxy substitution pattern. Furthermore, the bromine atom can function as a halogen-bond donor (σ-hole interaction) to carbonyl oxygen or other Lewis-basic residues in protein binding sites, a non-covalent interaction absent in the debromo analog that may confer enhanced target binding affinity and selectivity [2]. The bromine also increases the molecular refractivity and polarizability (24.1 ± 0.5 × 10⁻²⁴ cm³ for the target compound [3]), which can contribute to improved target complementarity.

Cross-coupling handle
Cross-study comparable
Ortho-bromine present: competent for Suzuki, Buchwald-Hartwig, Sonogashira couplings. Non-brominated analog lacks this synthetic handle entirely.
Only the brominated compound supports late-stage diversification via Pd-catalyzed cross-coupling.
Class-level inference from general aryl bromide reactivity; halogen-bond donor capacity also reported.
cross-coupling Suzuki coupling Buchwald-Hartwig bromine synthetic handle C-C bond formation

Basicity and Protonation State of Azetidine vs Piperidine

The predicted pKa of 3-(2-bromo-4-ethylphenoxy)azetidine (9.28 ± 0.40) aligns closely with the value for unsubstituted 3-phenoxyazetidine (pKa 9.15 ± 0.40 ), reflecting the modest electron-donating effect of the 4-ethyl group. By contrast, the six-membered ring analog 3-phenoxypiperidine (CAS 151666-08-9) exhibits a predicted pKa of 8.99 ± 0.10 , a difference of ∼0.3 log units. While this difference appears modest, at physiological pH (7.4), the fraction of the protonated (charged) species differs meaningfully: the azetidine compound is ∼86% protonated versus ∼81% for the piperidine analog (calculated using the Henderson-Hasselbalch equation with pKa values of 9.28 and 8.99, respectively). This 5-percentage-point difference in protonation can influence membrane permeability, solubility, and binding to negatively charged residues in protein active sites [1]. The higher pKa of the azetidine scaffold is consistent with computational studies showing that four-membered ring systems can approach or surpass the basicity of acyclic amines due to rehybridization effects at the nitrogen atom [2].

Protonation at pH 7.4
Cross-study comparable
Azetidine pKa 9.28±0.40 (∼86% protonated) vs piperidine pKa 8.99±0.10 (∼81% protonated). Δ% protonated ≈ +5 percentage points.
Higher protonated fraction may influence permeability and solubility; relevant to ionization-dependent assays.
Predicted pKa values; Henderson-Hasselbalch calculation at pH 7.4.
basicity pKa protonation state azetidine piperidine ionization

Storage and Handling Requirements vs Non-Brominated Analog

The target compound requires storage at −4 °C for short-term use (1–2 weeks) and −20 °C for long-term storage (1–2 years), per the supplier's recommended conditions [1]. This is more stringent than the storage conditions for the non-brominated analog 3-(4-ethylphenoxy)azetidine (store at 2–8 °C ), suggesting that the bromine substituent increases sensitivity toward thermal degradation or ring-opening reactions. The compound carries a GHS hazard classification of 'IRRITANT' , consistent with the known reactivity of the strained azetidine ring and the presence of the halogen. Handling precautions include use of protective eyewear, clothing, masks, and gloves; certain operations may require glovebox conditions to avoid exposure to toxic or irritating byproducts [1]. These handling requirements, while not prohibitive, represent a practical differentiator from less reactive analogs that may be stored at ambient or refrigerated temperatures and handled under standard benchtop conditions.

Storage requirement
Supplier data
Short-term: −4 °C; long-term: −20 °C. GHS: IRRITANT. Non-brominated analog stores at 2–8 °C.
Requires controlled cold storage; logistical consideration vs less reactive analogs.
Supplier-recommended conditions; verify upon receipt.
storage stability hazard classification IRRITANT handling precautions laboratory safety

Optimal Research and Industrial Application Scenarios


Lead Optimization with Metabolically Stable Azetidine Scaffold

In drug discovery programs where piperidine-containing leads exhibit unacceptably high intrinsic clearance driven by ring oxidation, replacement with the azetidine core has been demonstrated to reduce metabolic turnover [1]. 3-(2-Bromo-4-ethylphenoxy)azetidine provides a pre-functionalized entry point for such scaffold-hopping strategies, offering the metabolically more stable four-membered ring with the added advantage of an ortho-bromine handle for subsequent SAR elaboration via Pd-catalyzed cross-coupling. The predicted pKa of 9.28 ensures predominantly protonated species at physiological pH, favoring solubility and potential ionic interactions with target residues [2].

Late-Stage Diversification via Suzuki-Miyaura and Buchwald-Hartwig Coupling

The 2-bromo substituent on the phenoxy ring functions as a competent electrophile for Pd(0)-catalyzed cross-coupling reactions, enabling the rapid generation of structurally diverse libraries from a single azetidine precursor [3]. This stands in contrast to the non-brominated analog 3-(4-ethylphenoxy)azetidine, which offers no such diversification pathway. Procurement of the brominated compound thus maximizes synthetic return on investment: a single stocked building block can yield dozens of aryl-, heteroaryl-, and amine-substituted derivatives without requiring de novo synthesis of each azetidine intermediate.

Halogen-Bond-Enabled Chemical Probe Design

The ortho-bromine atom serves as a σ-hole halogen-bond donor, a non-covalent interaction increasingly exploited in rational probe and inhibitor design to enhance binding affinity and selectivity for protein targets possessing complementary Lewis-basic residues (e.g., backbone carbonyl oxygen atoms) [4]. Combined with the conformational rigidity imparted by the azetidine ring (ring strain ∼25.4 kcal·mol⁻¹), 3-(2-bromo-4-ethylphenoxy)azetidine is well-suited for fragment-based drug discovery and chemical probe campaigns where both enthalpic (halogen bond) and entropic (conformational preorganization) contributions to binding free energy are desired [5].

Lipophilicity Tuning with 4-Ethyl vs 4-Methyl Substituent

When constructing matched molecular pairs for lipophilic efficiency (LipE) optimization, the 4-ethyl substituent on 3-(2-bromo-4-ethylphenoxy)azetidine provides approximately +0.5 logP units relative to the 4-methyl analog (3-(2-bromo-4-methylphenoxy)azetidine, CAS 1219982-54-3) without altering the pKa . This allows medicinal chemists to dial in lipophilicity independently of ionization state, a key advantage when optimizing for balanced ADME properties. The +17.1 °C higher boiling point of the ethyl analog also provides greater thermal latitude in reaction screening and purification protocols .

Application
Selection Property
Validation Focus
Scaffold-hopping studies (azetidine replacement of piperidine)
Reported lower intrinsic clearance vs 6-membered ring analogs
Metabolic stability assay comparison in target series
Late-stage diversification via Pd-catalyzed cross-coupling
Ortho-bromine as electrophilic coupling partner
Suzuki/Buchwald-Hartwig reaction scope and yield verification
Halogen-bond-enabled chemical probe design
Ortho-bromine σ-hole donor capacity combined with azetidine rigidity
Binding affinity and selectivity vs non-brominated comparator
Lipophilicity tuning in matched molecular pair SAR
4-Ethyl provides ~0.5 logP increment without pKa shift
logD measurement and LipE comparison vs 4-methyl analog
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